molecular formula C13H22F3NO2S B6701810 N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine

N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B6701810
M. Wt: 313.38 g/mol
InChI Key: GFQLKKSOGYZSSS-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine is a complex organic compound that features a trifluoromethyl group and a cyclohexane ring

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO2S/c14-13(15,16)11-2-1-3-12(8-11)17-9-10-4-6-20(18,19)7-5-10/h10-12,17H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLKKSOGYZSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NCC2CCS(=O)(=O)CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps. One common approach is the reaction of a cyclohexanone derivative with a trifluoromethylating agent, followed by the introduction of the N-[(1,1-dioxothian-4-yl)methyl] group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The cyclohexane ring provides structural rigidity, which can influence the compound’s binding affinity to specific targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothian-4-yl)methyl]-3-(difluoromethyl)cyclohexan-1-amine
  • N-[(1,1-dioxothian-4-yl)methyl]-3-(fluoromethyl)cyclohexan-1-amine
  • N-[(1,1-dioxothian-4-yl)methyl]-3-(methyl)cyclohexan-1-amine

Uniqueness

N-[(1,1-dioxothian-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to its analogs with fewer fluorine atoms.

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